Cas no 99010-07-8 (4-chloro-6-fluoro-3-nitro-quinoline)

4-Chloro-6-fluoro-3-nitro-quinoline is a halogenated nitroquinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its structure, featuring chloro and fluoro substituents alongside a nitro group, enhances reactivity in nucleophilic substitution and reduction reactions, making it a versatile intermediate for constructing complex heterocyclic compounds. The electron-withdrawing properties of the nitro group facilitate further functionalization, while the halogen atoms provide sites for cross-coupling reactions. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules, including potential antimicrobial and anticancer agents. High purity grades ensure consistent performance in synthetic applications, supporting reproducible results in research and industrial settings.
4-chloro-6-fluoro-3-nitro-quinoline structure
99010-07-8 structure
Product Name:4-chloro-6-fluoro-3-nitro-quinoline
CAS No:99010-07-8
MF:C9H4ClFN2O2
MW:226.59166431427
CID:802177
PubChem ID:10823151
Update Time:2025-05-24

4-chloro-6-fluoro-3-nitro-quinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline,4-chloro-6-fluoro-3-nitro-
    • 4-chloro-6-fluoro-3-nitroquinoline
    • 4-chloro-6-fluoro-3-nitro-quinoline
    • DTXSID30445405
    • JTKXABQYVUAKJV-UHFFFAOYSA-N
    • CS-0232757
    • SCHEMBL2244805
    • AS-37317
    • AKOS026727643
    • EN300-128523
    • 99010-07-8
    • MFCD10687171
    • SB70239
    • MDL: MFCD10687171
    • Inchi: 1S/C9H4ClFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H
    • InChI Key: JTKXABQYVUAKJV-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C2C=CC(=CC2=1)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 225.99500
  • Monoisotopic Mass: 225.9945332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 58.7Ų

Experimental Properties

  • PSA: 58.71000
  • LogP: 3.45870

4-chloro-6-fluoro-3-nitro-quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-chloro-6-fluoro-3-nitro-quinoline Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:99010-07-8)4-chloro-6-fluoro-3-nitro-quinoline
Order Number:A1095843
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:16
Price ($):734.0
Email:sales@amadischem.com

Additional information on 4-chloro-6-fluoro-3-nitro-quinoline

Comprehensive Overview of 4-Chloro-6-Fluoro-3-Nitro-Quinoline (CAS No. 99010-07-8)

4-Chloro-6-fluoro-3-nitro-quinoline (CAS No. 99010-07-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted quinoline derivative is characterized by its unique molecular structure, which combines chloro, fluoro, and nitro functional groups. These modifications enhance its reactivity and make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to interact with biological targets such as enzymes and receptors.

The growing demand for fluoroquinolone analogs and nitro-aromatic compounds in medicinal chemistry has propelled the study of 4-chloro-6-fluoro-3-nitro-quinoline. Its structural features align with current trends in fragment-based drug design and targeted therapy development, topics frequently searched in scientific databases. The compound's electron-withdrawing groups (e.g., nitro and fluoro) contribute to its electrophilic properties, making it a candidate for cross-coupling reactions and other advanced synthetic methodologies. This aligns with the industry's shift toward green chemistry and atom-efficient processes.

In agrochemical applications, 4-chloro-6-fluoro-3-nitro-quinoline has been explored as a precursor for crop protection agents. Its halogenated quinoline core is structurally similar to commercially successful fungicides and herbicides, addressing the rising global concern over pesticide resistance. Farmers and researchers often search for novel agrochemical scaffolds, and this compound's versatility positions it as a potential solution. Additionally, its stability under environmental conditions makes it a subject of interest for sustainable agriculture innovations.

From a synthetic perspective, the compound's CAS No. 99010-07-8 is frequently referenced in patents and journal articles detailing quinoline functionalization. Recent publications highlight its role in multi-step organic synthesis, particularly in constructing N-heterocyclic frameworks. These frameworks are pivotal in developing kinase inhibitors and antibacterial agents, two areas dominating pharmaceutical R&D. The integration of computational chemistry tools to predict its reactivity has further amplified its relevance, as seen in trending searches for AI-driven molecular modeling.

Quality control and analytical profiling of 4-chloro-6-fluoro-3-nitro-quinoline rely on techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent regulatory standards, a topic increasingly searched by QC/QA professionals. The compound's chromatographic purity and stoichiometric accuracy are critical for reproducible research outcomes, aligning with the scientific community's emphasis on data integrity and reproducibility.

In conclusion, 4-chloro-6-fluoro-3-nitro-quinoline (CAS No. 99010-07-8) exemplifies the intersection of structural ingenuity and practical utility in modern chemistry. Its applications span drug discovery, agrochemical innovation, and methodological advancements, resonating with contemporary research priorities. As the scientific landscape evolves, this compound is poised to remain a focal point in discussions about next-generation therapeutics and sustainable chemical solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:99010-07-8)4-chloro-6-fluoro-3-nitro-quinoline
A1095843
Purity:99%
Quantity:1g
Price ($):734.0
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